Beclomethasone 21-acetate

Description

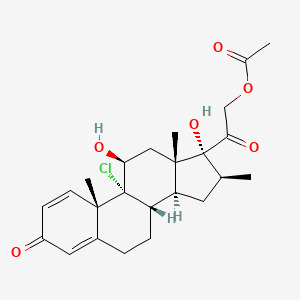

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCFMNLEYHEXKU-QZIXMDIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4735-64-2 | |

| Record name | Beclomethasone 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004735642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BECLOMETHASONE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M1940NN5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Studies of Beclomethasone 21 Acetate

Synthetic Strategies for Beclomethasone (B1667900) 21-acetate and Analogous Steroid Intermediates

The synthesis of beclomethasone esters, including the 21-acetate, is a multi-step process that begins with advanced steroid precursors and involves carefully controlled reactions to introduce specific functional groups with the correct stereochemistry.

The synthesis of beclomethasone and its esters typically starts from a readily available intermediate, 16β-methyl epoxide, also known as 9β,11β-epoxy-17α,21-dihydroxy-16β-methyl-1,4-pregnadiene-3,20-dione (DB-11). researchgate.net The traditional process route involves several key transformations. google.com

A common synthetic pathway includes:

Chlorination and Ring Opening : The starting material, DB-11, undergoes a reaction to open the 9β,11β-epoxy ring and introduce a chlorine atom at the 9α position. google.com

Intermediate Formation : The resulting intermediate is then processed through further reactions to establish the core beclomethasone structure. google.comscispace.com

Esterification : The final step involves the esterification of the hydroxyl groups at the C-17 and C-21 positions to produce the desired ester, such as beclomethasone dipropionate. researchgate.net

Alternative, more efficient and environmentally friendly methods have been developed to improve yield and purity. google.com One such method involves reacting DB-11 with an ortho-propionate and p-toluenesulfonic acid, followed by treatment with an aluminum trichloride (B1173362) solution to form a key intermediate. scispace.com This intermediate is then subjected to propionylation to yield the final product. google.comscispace.com

Table 1: Key Precursors and Reagents in Beclomethasone Synthesis

| Compound/Reagent | Role in Synthesis |

| 9β,11β-epoxy-17α,21-dihydroxy-16β-methyl-1,4-pregnadiene-3,20-dione (DB-11) | Primary starting material/precursor. researchgate.netgoogle.com |

| p-toluenesulfonic acid | Catalyst in intermediate formation. google.comscispace.com |

| Aluminum trichloride | Reagent for ring opening and intermediate processing. google.comscispace.com |

| Acetic Anhydride (B1165640) | Acylating agent for forming acetate (B1210297) esters. researchgate.net |

| Sodium Acetate / Potassium Acetate | Reagents used in acetylation reactions at the C-21 position. researchgate.netgoogle.com |

| Propionic Anhydride / Propionyl Chloride | Acylating agents for forming propionate (B1217596) esters. google.com |

The C-21 hydroxyl group of the beclomethasone steroid core is a primary alcohol, making it highly reactive and susceptible to esterification. The formation of Beclomethasone 21-acetate occurs through the reaction of beclomethasone or an appropriate precursor with an acetylating agent.

Esterification: The synthesis of the 21-acetate ester can be achieved by reacting the steroid intermediate with reagents like acetic anhydride in the presence of a base or using salts such as sodium acetate or potassium acetate. researchgate.netgoogle.com A phase transfer catalyst, such as tetrabutylammonium (B224687) iodide, can be employed to facilitate the reaction. google.com The choice of solvent and reaction conditions is crucial for achieving high yields and minimizing side reactions. google.com

Deacylation: Selective deacylation, or hydrolysis, is equally important, particularly when controlling impurity profiles. For instance, in the synthesis of beclomethasone dipropionate, an intermediate like beclomethasone 11,17,21-tripropionate can be selectively hydrolyzed at the 11-position using aqueous gluconic acid to yield the desired 17,21-dipropionate product. google.com This principle of selective hydrolysis is fundamental to removing unwanted acyl groups. Similarly, the metabolic cleavage of the C-21 ester by esterase enzymes is a known deacylation process that converts prodrugs like beclomethasone dipropionate into their active forms. nih.gov

Maintaining the precise three-dimensional arrangement of atoms (stereochemistry) is paramount in steroid synthesis, as biological activity is highly dependent on molecular shape. Stereoselective methods are employed to ensure that functional groups are added in the correct spatial orientation.

Key examples of stereoselective control include:

Formation of the C17α-OH group : A substrate-controlled cobalt-catalyzed Mukaiyama hydration can be used to forge the crucial chiral C17α-hydroxyl group on the D ring of the steroid with excellent stereoselectivity. researchgate.net

Introduction of the 16β-methyl group : The synthesis of betamethasone, a related corticoid, involves the stereoselective introduction of a 16α-methyl group which is subsequently converted to the desired 16β-methyl configuration. researchgate.net

These methodologies highlight the sophisticated chemical strategies required to construct the complex, multi-ring structure of corticosteroids like beclomethasone and its derivatives, ensuring that each chiral center has the correct configuration for therapeutic efficacy. researchgate.netresearchgate.net

This compound as a Synthetic Impurity in Glucocorticoid Production

In the synthesis of glucocorticoids like beclomethasone dipropionate, this compound is considered a process-related impurity. alentris.orgaxios-research.com Impurities can arise from starting materials, intermediates, or side reactions that occur during the manufacturing process. researchgate.net Regulatory guidelines require that these impurities be identified, characterized, and controlled to ensure the safety and efficacy of the final drug product. synthinkchemicals.com

The identification of impurities in pharmaceutical production is a critical component of quality control. Impurities such as this compound are classified as related substances. synthinkchemicals.comresearchgate.net The process involves isolating and structurally elucidating these compounds.

Modern analytical techniques are essential for this process:

High-Performance Liquid Chromatography (HPLC) is used to separate the main compound from its impurities. researchgate.net

Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), helps in determining the molecular weight of the impurities, providing clues to their identity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is employed to determine the precise chemical structure of the isolated impurities. researchgate.net

These analytical methods allow for the unambiguous identification of process-related impurities, including this compound and other related substances like Beclomethasone 17-monopropionate. nih.govresearchgate.net

Table 2: Selected Beclomethasone Related Compounds and Impurities

| Compound Name | Classification | CAS Number |

| This compound | Impurity / Related Compound | 4735-64-2 alentris.orgsynzeal.com |

| Beclomethasone 17-monopropionate | Active Metabolite / Impurity | 5534-18-9 nih.govlgcstandards.com |

| Beclometasone Tripropionate | Impurity | 1709825-83-1 axios-research.com |

| Beclomethasone (Alcohol) | Metabolite / Degradation Product | 4419-39-0 nih.govsynzeal.com |

Controlling the formation of impurities is a central goal of pharmaceutical process development. The strategies focus on optimizing reaction conditions and purification procedures to maximize the yield of the desired product while minimizing byproducts. nih.govnih.gov

Key optimization strategies include:

Control of Starting Materials : Ensuring the purity of raw materials and intermediates is the first step in preventing the carry-over of impurities. researchgate.netnih.gov

Reaction Condition Optimization : Modifying parameters such as solvent, temperature, reaction time, and the choice of catalysts or reagents can significantly influence the reaction's selectivity. nih.gov For example, replacing a general base with a more specific one can prevent competitive side reactions. nih.gov

Selective Reactions : Employing highly selective chemical reactions, such as the specific hydrolysis of certain ester groups while leaving others intact, is a powerful tool for controlling the product profile. google.com

Purification Techniques : Advanced purification methods, particularly recrystallization, are used in the final steps to remove any remaining impurities from the crude product, thereby increasing the purity of the API. google.com

By implementing these strategies, manufacturers can develop robust and efficient synthetic routes that produce high-quality glucocorticoids with minimal levels of impurities like this compound. google.comnih.gov

Research on Derivatization for Structure-Activity Relationship Probing

The exploration of the structure-activity relationship (SAR) of beclomethasone and its esters, such as this compound, is crucial for the rational design of new glucocorticoids with improved therapeutic profiles. Research has focused on modifying various positions of the steroid nucleus to understand the structural requirements for glucocorticoid receptor (GR) binding and subsequent anti-inflammatory activity.

Key modifications to the corticosteroid structure have been systematically evaluated to determine their impact on potency and selectivity. General SAR principles for glucocorticoids indicate that certain structural features are essential for optimal activity. These include the 1,2-double bond in Ring A, 9α-halogenation, and substitutions at the C16 and C17 positions. uomustansiriyah.edu.iqyoutube.com Esterification of the hydroxyl groups, particularly at C17 and C21, is a common strategy to increase lipophilicity, which can enhance tissue absorption and duration of action. uomustansiriyah.edu.iq

Specific derivatization studies on beclomethasone and related compounds have provided detailed insights into how molecular changes affect biological function. For instance, a study involving the synthesis of beclomethasone dipropionate (BDP) derivatives with modifications at the C9, C11, and C21 positions demonstrated that these new compounds exhibited favorable binding interactions with the glucocorticoid receptor. researchgate.net In silico molecular docking studies confirmed that the synthesized derivatives fit well within the GR binding pocket, with one derivative showing a particularly strong binding affinity comparable to the co-crystal. researchgate.net

Further research into corticosteroid derivatization has explored the impact of halogens at different positions. A study on 7α-halogeno-16-substituted-prednisolone derivatives found that 7α-chloro and 7α-bromo substitutions could increase anti-inflammatory potency significantly in certain series. nih.gov For example, in the 16α-methylprednisolone series, these substitutions led to a 2.5- to 3.5-fold increase in potency. nih.gov This highlights the sensitivity of glucocorticoid activity to the electronic and steric properties of substituents on the steroid frame.

Another study focused on synthesizing 9α-halo-12β-hydroxy and 12β-acyloxy analogues of betamethasone, with beclomethasone dipropionate used as a control. nih.gov The findings indicated that topical anti-inflammatory activity was largely dependent on the polarity and size of the substituent at the C12 position, rather than the nature of the 9α-halogen. nih.gov This suggests that modifications even at positions relatively distant from the primary pharmacophore can significantly modulate the activity profile of the corticosteroid.

The following table summarizes key findings from derivatization studies on beclomethasone and related corticosteroids.

Table 1: Summary of Structure-Activity Relationship Findings from Derivatization Studies

| Modification Site | Structural Change | Observed Effect on Activity | Reference |

|---|---|---|---|

| C9, C11, C21 | Substitution with various halogens and alkyl moieties | Derivatives exhibited favorable binding interactions with the glucocorticoid receptor. | researchgate.net |

| C7 | Introduction of 7α-chloro or 7α-bromo | Increased anti-inflammatory potency 2.5- to 3.5-fold in the 16α-methylprednisolone series. | nih.gov |

| C12 | Introduction of 12β-hydroxy or 12β-acyloxy groups | Topical activity was largely dependent on the polarity and size of the C12 substituent. | nih.gov |

These studies collectively demonstrate that the anti-inflammatory potency of beclomethasone derivatives can be finely tuned through chemical modifications across the steroid skeleton. The findings provide a rational basis for the development of novel glucocorticoids with enhanced efficacy and potentially improved therapeutic indices. researchgate.net

Analytical Methodologies for Beclomethasone 21 Acetate Research Characterization

Advanced Chromatographic Techniques for Separation and Quantification

The characterization of Beclomethasone (B1667900) 21-acetate, often in the context of its parent compound Beclomethasone Dipropionate, necessitates sophisticated analytical techniques capable of high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Development and Application

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of beclomethasone and its related substances, including Beclomethasone 21-acetate. Researchers have developed numerous reversed-phase (RP-HPLC) methods to quantify these compounds in various formulations, such as creams, ointments, and nanocapsules. shimadzu.comsielc.comscielo.br The development of these methods involves optimizing the mobile phase composition, stationary phase, flow rate, and detection wavelength to achieve adequate separation and resolution. semanticscholar.org

A common approach involves using a C18 column as the stationary phase with a mobile phase typically consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate. shimadzu.comhitachi-hightech.com UV detection is frequently employed, with wavelengths set around 223-254 nm to monitor the elution of the compounds. shimadzu.comscielo.br These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. sielc.comsemanticscholar.org The goal is to create a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its impurities and degradation products. scielo.brsemanticscholar.org

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Hi Q Sil C18 (250 x 4.6 mm, 5 µm) | 1 mM Ammonium acetate buffer: Acetonitrile (10:90 v/v) | 1.0 mL/min | UV at 223 nm | shimadzu.com |

| BDS Hypersil C18 (250mm x 4.6m, 5µm) | Acetonitrile: Methanol: Orthophosphoric acid (60:20:20 v/v) | 1.0 mL/min | UV at 230 nm | sielc.com |

| RP C18 (250 mm x 4.60 mm, 5 µm) | Methanol: Water (85:15 v/v) | 1.0 mL/min | UV at 254 nm | scielo.br |

| Agilent C18 (250X4.6mm, 5µ) | A) 0.05M KH2PO4 buffer: Methanol (45:55 v/v); B) Acetonitrile (50:50 v/v) | 1.5 mL/min | UV at 300 nm | hitachi-hightech.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Analysis

For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices like plasma and urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. lcms.cznih.gov This technique is essential for detecting the very low concentrations of beclomethasone and its metabolites that result from therapeutic administration. lcms.cznih.gov

The methodology involves coupling an HPLC system to a tandem mass spectrometer, often a triple-quadrupole instrument. lcms.cz Electrospray ionization (ESI) is a common interface used to generate ions from the analytes. nih.govjmpas.com The mobile phase composition is critical; for instance, the use of ammonium formate (B1220265) or acetate buffers can promote the formation of protonated molecules ([M+H]+), which are ideal for subsequent fragmentation and detection. lcms.cznih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. jmpas.com This allows for the detection and quantification of compounds at picogram per milliliter (pg/mL) levels. lcms.czjmpas.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Shim-packTM GIST C18 (50 x 2.1 mm, 3.0 µm) | jmpas.com |

| Mobile Phase | A: 2 mM Ammonium Trifluoroacetate in Water; B: Acetonitrile | jmpas.com |

| Flow Rate | 1.0 mL/min | jmpas.com |

| Interface | Electrospray Ionization (ESI), Positive Mode | jmpas.com |

| MS Mode | Multiple Reaction Monitoring (MRM) | jmpas.com |

| Detection Limit (Plasma) | 50 pg/mL for Beclomethasone 21-propionate (B21P) | lcms.cz |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. jmpas.com

A UPLC method developed for the simultaneous analysis of Beclomethasone and Formoterol utilized an HSS C18 column (2.1 × 100 mm, 1.8 µm) with a mobile phase of orthophosphoric acid and acetonitrile. jmpas.com This method achieved a total run time of just 2 minutes, demonstrating the high-throughput capabilities of UPLC. jmpas.com The technology is particularly advantageous for quality control environments where rapid and reliable analysis is essential. jmpas.com The principles of method development and validation for UPLC are similar to those for HPLC, adhering to ICH guidelines to ensure performance. jmpas.comnih.gov

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Related Contexts

Thin-Layer Chromatography (TLC) and its high-performance variant, HPTLC, serve as valuable tools for the separation and identification of corticosteroids. HPTLC offers improvements over classic TLC with better resolution, higher sensitivity, and the potential for quantitative analysis using a densitometer.

For the analysis of Beclomethasone Dipropionate and Fusidic Acid, an HPTLC method was developed using pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. The separation was achieved with a mobile phase consisting of methanol, ethyl acetate, toluene, and diethyl ether. Densitometric scanning at a specific wavelength (e.g., 238 nm) allows for the quantification of the separated compounds. These methods are advantageous for their simplicity, low cost, and ability to process multiple samples simultaneously on a single plate.

Academic Validation of Analytical Methods for this compound

The validation of analytical methods is a critical process mandated by regulatory bodies to ensure that a method is suitable for its intended purpose. scielo.br According to ICH guidelines, validation involves evaluating several key performance characteristics.

For HPLC and UPLC methods developed for beclomethasone and its related compounds, validation typically includes assessing linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantitation (LOQ). sielc.comjmpas.com

Linearity is established by demonstrating a direct proportionality between the concentration of the analyte and the instrumental response over a defined range. scielo.br

Precision refers to the closeness of agreement between a series of measurements and is assessed at different levels (repeatability and intermediate precision). sielc.com

Accuracy is the measure of closeness of the test results obtained by the method to the true value. scielo.br

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. shimadzu.com

Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br In the context of this compound, this means the method must be able to distinguish it from Beclomethasone Dipropionate, other esters, and any potential degradants.

A key technique to demonstrate specificity is through forced degradation studies. scielo.brsemanticscholar.org In these studies, the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to produce degradation products. scielo.brsemanticscholar.org A stability-indicating method is one that can resolve the intact drug from these degradation products, proving its specificity. scielo.br For example, an RP-HPLC method for Beclomethasone Dipropionate was shown to be specific by demonstrating no interference from degradation products formed under acidic, basic, and photolytic stress. scielo.br Similarly, in LC-MS/MS analysis, the selectivity is exceptionally high due to the monitoring of specific MRM transitions, which minimizes the likelihood of interference from other compounds in a complex matrix like plasma. jmpas.com

Sensitivity, Linearity, and Range Determinations

The sensitivity of an analytical method is its ability to detect and, if required, quantify low levels of the analyte. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. rjptonline.org

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal (e.g., peak area in chromatography) over a specified range. The range of the method is the interval between the upper and lower concentration levels of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

While specific experimental data for this compound is not detailed in publicly available research, the process for determining these parameters is standardized. For a related compound, Beclomethasone Dipropionate, a reverse-phase high-performance liquid chromatography (RP-HPLC) method demonstrated linearity over a concentration range of 5.0-25.0 µg/mL with a correlation coefficient greater than 0.999. scielo.br The LOD and LOQ for that method were determined to be 0.16 µg/mL and 0.54 µg/mL, respectively, indicating high sensitivity. scielo.br A similar rigorous approach would be applied to validate a method for this compound.

Table 1: Illustrative Linearity Data for an HPLC Method This table is an example based on typical validation results for related compounds and does not represent specific experimental data for this compound.

| Concentration Level | Theoretical Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|---|

| 1 | 5.0 | 290150 |

| 2 | 10.0 | 579800 |

| 3 | 15.0 | 865500 |

| 4 | 20.0 | 1158900 |

| 5 | 25.0 | 1445200 |

| Correlation Coefficient (r²) | > 0.999 |

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is assessed at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking), and the method is used to determine the recovered amount. The acceptance criterion for recovery is typically within a range of 98% to 102%.

For analytical methods developed for similar corticosteroids, precision is demonstrated by achieving an RSD of less than 2.0% for both repeatability and intermediate precision. scielo.br Accuracy assessments for these compounds have shown average recoveries ranging from 98% to 101%. scielo.br Validation protocols for this compound would require adherence to these stringent criteria to ensure the method's reliability.

Table 2: Example of Precision and Accuracy Data This table is an example based on typical validation results for related compounds and does not represent specific experimental data for this compound.

| Parameter | Spiked Level | Acceptance Criteria | Result |

|---|---|---|---|

| Accuracy (% Recovery) | 80% | 98.0% - 102.0% | 99.5% |

| 100% | 100.3% | ||

| 150% | 101.1% | ||

| Precision (% RSD) | Intra-day (n=6) | ≤ 2.0% | 0.85% |

| Inter-day (n=6) | ≤ 2.0% | 1.20% |

Application of this compound as a Reference Standard in Analytical Research

This compound is a fully characterized chemical compound that serves as a reference standard in pharmaceutical analysis. axios-research.com A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analyses. The use of a well-characterized reference standard is a requirement of regulatory guidelines for ensuring the quality and consistency of drug products. ich.orgich.org

In analytical research, this compound is utilized in several critical applications:

Analytical Method Development: It is used to develop and optimize separation and detection parameters for new analytical procedures, such as HPLC or UV spectroscopy. synzeal.com

Method Validation (AMV): The reference standard is essential for performing the validation assessments described previously, including linearity, accuracy, precision, and specificity. axios-research.comsynzeal.com By using a standard of known purity and concentration, the performance of the analytical method can be rigorously evaluated.

Quality Control (QC): During the synthesis and formulation stages of drug development involving Beclomethasone, the 21-acetate reference standard is used in QC applications. axios-research.comsynzeal.com It allows for the accurate identification and quantification of this specific compound as a related substance or impurity in the final active pharmaceutical ingredient (API) or drug product.

Traceability: It serves as a reference for traceability against primary pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), ensuring that analytical results are consistent and comparable across different laboratories and manufacturing sites. axios-research.com

The availability of this compound as a reference standard, complete with a certificate of analysis and detailed characterization data, is crucial for pharmaceutical manufacturers to meet the stringent requirements for Abbreviated New Drug Applications (ANDAs) and to maintain quality during commercial production. synzeal.com

Biotransformation and Metabolic Pathways of Beclomethasone 21 Acetate in Non Clinical Research Models

Beclomethasone (B1667900) 21-monopropionate (21-BMP) as a Metabolite of Beclomethasone Dipropionate

Beclomethasone dipropionate undergoes hydrolysis to form two key monopropionate esters: beclomethasone 17-monopropionate (B-17-MP) and beclomethasone 21-monopropionate (B-21-MP). nih.govservice.gov.uk While B-17-MP is the major active metabolite with a high affinity for the glucocorticoid receptor, B-21-MP is considered a minor and less active metabolite. nih.govnih.govresearchgate.net Both are intermediates in the metabolic cascade that ultimately leads to the formation of beclomethasone (BOH). nih.govservice.gov.uk The formation of these metabolites is a critical step in the activation and subsequent deactivation of the drug.

The primary metabolic pathway for beclomethasone dipropionate is initiated by hydrolysis, a reaction catalyzed by esterase enzymes present in various tissues, including the lungs and liver. nih.govservice.gov.ukresearchgate.net These enzymes cleave the ester bonds at the C-17 and C-21 positions of the steroid. This enzymatic action converts the BDP prodrug into its metabolites. nih.gov The hydrolysis of the C-21 ester leads to the formation of the highly active B-17-MP. nih.gov Further hydrolysis of B-17-MP results in the inactive beclomethasone (BOH). nih.gov Similarly, cleavage of the C-17 ester would yield B-21-MP. The rapid and extensive conversion of BDP to B-17-MP is a key feature of its pharmacology, ensuring targeted activity. nih.govnih.gov

Following the initial esterase-mediated hydrolysis, beclomethasone and its metabolites can undergo further metabolism by the cytochrome P450 (CYP) system, particularly the CYP3A subfamily. nih.govresearchgate.net In vitro studies have shown that CYP3A4 and CYP3A5 are capable of metabolizing BDP into inactive products. semanticscholar.orgnih.govsigmaaldrich.com These reactions involve processes like hydroxylation and dehydrogenation. nih.govsemanticscholar.org For instance, CYP3A4 and CYP3A5 can produce hydroxylated ([M4]) and dehydrogenated ([M5]) metabolites. nih.govnih.gov A metabolite designated [M6] has also been identified, formed through the combined action of esterase hydrolysis and CYP3A4-mediated hydroxylation. nih.govsemanticscholar.orgnih.gov Notably, CYP3A7, a fetal enzyme, does not appear to metabolize BDP. nih.govsemanticscholar.orgnih.gov This CYP-mediated metabolism represents a clearance pathway for the steroid. nih.gov

Beyond the primary monopropionate metabolites, further biotransformation and degradation lead to other minor products. The fully de-esterified product, beclomethasone (BOH), is formed from the hydrolysis of the monopropionate intermediates. nih.govnih.gov In studies using human plasma, other degradation products have been identified, such as 9,11β-epoxy-16β-methyl-1,4-pregnadiene-17α,21-diol-3,20-dione and its corresponding 21-propanoate. researchgate.net Microbial biotransformation studies using Aspergillus niger have also successfully produced B-17-MP, B-21-MP, BOH, and an epoxy derivative, 9beta,11beta-epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-propionate. core.ac.uksemanticscholar.orgscielo.br

In Vitro Biotransformation Studies of Beclomethasone Derivatives

The metabolism of beclomethasone dipropionate has been extensively studied using various in vitro systems that model human tissues. These non-clinical models are crucial for characterizing the metabolic pathways and identifying the enzymes involved without the complexities of in vivo research.

Studies using human lung and liver homogenates have confirmed that BDP is rapidly metabolized in these tissues. nih.gov In human lung 1000g supernatant (HLu), BDP is quickly converted to its active metabolite, B-17-MP. nih.govdocumentsdelivered.com The kinetics in the lung were found to be qualitatively similar to those in the liver and blood, involving the sequential formation of B-17-MP and then BOH. researchgate.net Research comparing the metabolic rates in different tissues found distinct half-lives for BDP. researchgate.net Similarly, incubation of BDP with the 9000g supernatant of human liver homogenate showed immediate hydrolysis to B-17-MP, which was then further biotransformed into more polar metabolites. nih.gov These findings highlight the lung's significant role as a primary site for the metabolic activation of inhaled BDP. researchgate.netnih.gov

| Tissue Homogenate | Parent Drug | Mean Half-life (±SD) | Number of Samples |

|---|---|---|---|

| Lung | BDP | 35 ± 2 min | n=35 |

| Liver | BDP | 2.6 ± 0.2 min | n=5 |

| Blood | BDP | 3.32 ± 0.06 h | n=5 |

| Plasma | BDP | 10.9 ± 0.2 h | n=6 |

Data sourced from a study on the metabolism kinetics of BDP in various human tissues in vitro. researchgate.net

To further investigate the metabolic pathways at a cellular level, researchers have used cell line models such as A549 (human lung carcinoma) and DPX2 (human liver). nih.govsemanticscholar.orgnih.gov These studies validated the findings from microsomes and recombinant enzymes. sigmaaldrich.com Both A549 and DPX2 cells were shown to produce the esterase-dependent metabolites B-17-MP ([M1]) and BOH ([M3]). nih.gov However, differences were observed in their capacity for CYP-mediated metabolism. Liver (DPX2) cells produced both hydroxylated ([M4]) and dehydrogenated ([M5]) metabolites. nih.govsemanticscholar.orgnih.gov In contrast, lung (A549) cells only produced the dehydrogenated metabolite [M5], which is consistent with the expression of CYP3A5, but not CYP3A4, in these cells. nih.gov The formation of [M5] in A549 cells was blocked by the CYP3A inhibitor ketoconazole, confirming the role of CYP enzymes. nih.gov

| Metabolite | Metabolic Pathway | A549 (Lung) Cells | DPX2 (Liver) Cells |

|---|---|---|---|

| [M1] B-17-MP | Esterase | Yes | Yes |

| [M3] BOH | Esterase | Yes | Yes |

| [M4] Hydroxylated | CYP3A4/CYP3A5 | No | Yes |

| [M5] Dehydrogenated | CYP3A4/CYP3A5 | Yes | Yes |

| [M6] Hydroxylated | Esterase + CYP3A4 | No | Yes |

Summary of findings from in vitro studies using A549 and DPX2 cell lines. nih.govsemanticscholar.orgnih.govsigmaaldrich.com

Ex Vivo and Animal Model Research on Beclomethasone 21-acetate Metabolism

Ex vivo and animal model studies are crucial for elucidating the metabolic pathways of corticosteroid prodrugs. Research using rat models and biological matrices like plasma has demonstrated that beclomethasone esters undergo rapid and extensive metabolism. The primary metabolic reaction is hydrolysis, catalyzed by esterase enzymes present in various tissues and biological fluids. This process converts the ester prodrugs into their active metabolites and subsequently into inactive forms for clearance.

Studies in rat models have been instrumental in characterizing the distribution of beclomethasone esters and their metabolites throughout the body. Following administration, these compounds distribute to various tissues, including the lungs, liver, and kidneys, where they are subject to metabolic conversion.

A study evaluating pulmonary targeting in rats after administration of BDP provided insight into its distribution and that of its primary active metabolite, Beclomethasone 17-monopropionate (17-BMP). A sensitive analytical method was developed to quantify both BDP and 17-BMP in rat plasma and key tissues, demonstrating the rapid conversion and distribution of the metabolites. After intravenous administration of BDP, a significant portion (95.4%) is converted to 17-BMP. Following pulmonary delivery, 46.6% of the deposited BDP was absorbed as 17-BMP, indicating substantial local metabolism in the lung.

The distribution of beclomethasone esters and their metabolites in key rat tissues is summarized in the table below.

| Compound | Tissue/Fluid | Key Research Finding | Reference |

|---|---|---|---|

| Beclomethasone Dipropionate (BDP) | Plasma, Lung, Liver, Kidney | Serves as a prodrug and is rapidly metabolized. Concentrations are quantifiable in these tissues. | researchgate.net |

| Beclomethasone 17-monopropionate (17-BMP) | Plasma, Lung, Liver, Kidney | The primary active metabolite, formed rapidly from BDP in tissues. | researchgate.net |

| BDP & Metabolites | General | Metabolism is primarily mediated by esterase enzymes found in various tissues. | nih.govscilit.com |

Research in equine models has also contributed to understanding the metabolism of beclomethasone esters. To facilitate pharmacokinetic studies, methods have been developed to stabilize BDP and its 21-monopropionate metabolite (B21P) in equine plasma by adding sodium fluoride, which inhibits esterase activity. This highlights the rapid enzymatic hydrolysis that occurs ex vivo in this species.

The stability and biotransformation of beclomethasone esters have been extensively studied in ex vivo biological matrices, particularly human plasma, which serves as a relevant model for mammalian systems. These studies reveal that compounds like BDP are highly unstable in plasma due to the presence of esterase enzymes.

The degradation of BDP in human plasma at 37°C yields a series of metabolites through sequential hydrolysis. The primary pathway involves the rapid cleavage of the 21-propionate ester to form the highly active metabolite, Beclomethasone 17-monopropionate (17-BMP). nih.govnih.gov Subsequently, the 17-ester group can be hydrolyzed to form the inactive metabolite, Beclomethasone (BOH). researchgate.net An alternative pathway involves hydrolysis of the 17-propionate ester first, leading to the formation of Beclomethasone 21-monopropionate (21-BMP), which is considered to have low biological activity. researchgate.netnih.gov

Further degradation of these metabolites can occur in plasma. Research has identified that Beclomethasone and Beclomethasone 21-monopropionate can undergo a loss of hydrogen chloride to form 9,11-epoxide derivatives. nih.govresearchgate.net These subsequent reactions represent pathways for the clearance and inactivation of the drug.

The rapid kinetics of these transformations have been quantified. In vitro studies using human plasma and other tissues provide half-life data that underscores the rapid metabolism of beclomethasone esters.

| Compound | Matrix | Mean Half-life (±SD) | Reference |

|---|---|---|---|

| Beclomethasone Dipropionate (BDP) | Human Plasma | 10.9 ± 0.2 hours | researchgate.net |

| Beclomethasone Dipropionate (BDP) | Human Blood | 3.32 ± 0.06 hours | researchgate.net |

| Beclomethasone Dipropionate (BDP) | Human Liver Homogenate | 2.6 ± 0.2 minutes | researchgate.net |

| Beclomethasone Dipropionate (BDP) | Human Lung Homogenate | 35 ± 2 minutes | researchgate.net |

| Beclomethasone 17-monopropionate (17-BMP) | Human Plasma | 3.30 ± 0.04 hours | researchgate.net |

Molecular Interaction and Structure Activity Relationship Sar Investigations of Beclomethasone 21 Acetate

Glucocorticoid Receptor Binding Affinity of Beclomethasone (B1667900) 21-acetate

The interaction between a glucocorticoid and its receptor is the foundational event that initiates its biological effects. The affinity of this binding is a critical determinant of the compound's potency.

Quantitative Assessment of Receptor Binding Affinity

Beclomethasone 21-acetate, as a 21-ester of beclomethasone, demonstrates minimal to negligible binding affinity for the glucocorticoid receptor (GR). nih.gov Scientific studies have established that glucocorticoids esterified at the C-21 position are typically considered inactive metabolites or prodrugs. nih.gov Research on various steroids shows that introducing an acetate (B1210297) group at the C-21 position (21-OAc substitution) leads to a decrease in the steroid's affinity for the glucocorticoid receptor. nih.gov Specifically, all 21-esters investigated in one study exhibited lower binding affinity than their parent alcohol forms. nih.gov This indicates that this compound itself is not the primary active form of the drug at the receptor level. It is one of the metabolites formed from the rapid and extensive hydrolysis of Beclomethasone dipropionate, alongside the highly active Beclomethasone 17-monopropionate (17-BMP) and the parent compound, Beclomethasone. drugbank.com

Comparative Analysis with Biologically Active Glucocorticoids and Metabolites

The low receptor affinity of this compound becomes evident when compared to its active metabolite, Beclomethasone 17-monopropionate (17-BMP), and other potent glucocorticoids like Dexamethasone.

The primary active metabolite, 17-BMP, binds to the human glucocorticoid receptor with high affinity. drugbank.comresearchgate.net Its affinity is approximately 13 times that of Dexamethasone and 25 times that of its parent prodrug, Beclomethasone dipropionate. drugbank.com In contrast, Dexamethasone serves as a standard reference in binding affinity assays. nih.gov While Beclomethasone and its propionate (B1217596) derivatives have been shown to have a higher binding affinity to glucocorticoid receptors than Dexamethasone, their in vivo glucocorticoid action is weaker due to factors like metabolism. nih.gov Studies comparing 17-BMP and Dexamethasone directly have shown that 17-BMP is significantly more potent in suppressing inflammatory cytokine production in lung macrophages. plos.org

The following table summarizes the relative binding affinities, highlighting the potent nature of the 17-BMP metabolite compared to the reference standard Dexamethasone and the parent compound.

Interactive Data Table: Relative Receptor Affinity (RRA) of Glucocorticoids RRA is measured relative to Dexamethasone, which is assigned a value of 100.

| Compound | Relative Receptor Affinity (RRA) | Role/Characteristic | Source |

| This compound | Little to no binding affinity | Inactive Metabolite | nih.gov |

| Beclomethasone 17-monopropionate (17-BMP) | 1345 | Active Metabolite | researchgate.net |

| Dexamethasone | 100 | Reference Standard | nih.govresearchgate.net |

| Beclomethasone Dipropionate (BDP) | 53 | Prodrug | researchgate.net |

Structural Determinants Influencing Glucocorticoid Activity at the C-21 Position

Steric and Electronic Effects of Acetate Group on Receptor Interaction

The substitution of a hydroxyl group with an acetate group at the C-21 position introduces significant steric and electronic changes that adversely affect receptor binding. Research indicates that while a 21-acetate substitution increases the lipophilicity of the steroid molecule, it concurrently causes a decrease in its affinity for the glucocorticoid receptor. nih.gov This is in stark contrast to the effect of a 21-hydroxyl group, which generally leads to an increase in binding affinity. nih.gov

Implications for Modulating Pharmacological Potency through Structural Modification

The findings regarding the C-21 acetate group have significant implications for drug design and understanding glucocorticoid pharmacology. The primary implication is that esterification at the C-21 position is a key strategy for creating prodrugs. nih.gov A prodrug is an inactive or less active compound that is metabolized (hydrolyzed) in the body to its active form.

In the case of beclomethasone, the diester Beclomethasone dipropionate serves as a prodrug that is rapidly converted to the highly potent anti-inflammatory agent Beclomethasone 17-monopropionate. drugbank.com The C-21 ester must be cleaved to yield a more active compound. nih.gov Therefore, modifying the C-21 position is not a strategy to directly enhance the intrinsic potency or receptor binding affinity of the molecule. Instead, it is a crucial tool for modulating the pharmacokinetic properties of the drug. This approach allows for targeted delivery and activation, which can help optimize the therapeutic ratio by maximizing local activity (e.g., in the lungs) while minimizing systemic exposure and potential side effects. nih.govnih.gov The development of potent glucocorticoids often involves modifications at other positions, such as the C-17α group, which can more directly enhance receptor affinity by filling the ligand-binding pocket. nih.govresearchgate.net

Q & A

Q. Table 1: UPLC-MS/MS Parameters for this compound Detection

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 (2.1 × 50 mm, 1.7 µm) | |

| Mobile Phase | 0.1% Formic acid in ACN:H₂O | |

| LOQ | 0.50 µg/g | |

| Calibration Range | 0.50–100 µg/g (R² = 0.9996) | |

| Ionization Mode | ESI+ |

Q. Table 2: Stability-Indicating HPLC Conditions

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 (4.6 × 250 mm, 5 µm) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| Impurity Threshold | NMT 0.10% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.